![molecular formula C12H22ClN3O B1384516 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354952-18-3](/img/structure/B1384516.png)
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Overview
Scientific Research Applications
1. Synthesis of Enantiomerically Pure β-Amino Acids
- This compound has been used in the enantioselective synthesis of β-amino acids. For example, Juaristi and Escalante (1993) demonstrated its use in the preparation of stereoisomers of 2-methyl- and 2-benzyl-3(S)-aminobutanoic acid, showcasing its utility in producing enantiomerically pure amino acids (Juaristi & Escalante, 1993).
2. Structural Studies in Crystallography
- Didierjean et al. (2004) conducted X-ray studies revealing the structural details of related compounds. Their research contributes to understanding the molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).
3. Histamine H4 Receptor Ligand Studies
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including derivatives of the compound , as ligands for the histamine H4 receptor. Their work involves optimizing potency and exploring the anti-inflammatory and antinociceptive potential of these compounds (Altenbach et al., 2008).
4. Antimycobacterial Activity Research
- Moreth et al. (2014) synthesized derivatives of this compound and tested their activity against M. tuberculosis, highlighting the significance of the free amino group and the sulphonamide moiety for biological activity (Moreth et al., 2014).
5. Synthesis of Novel Heterocyclic Compounds
- Researchers like Kanno et al. (1991) and Časar (2008) have utilized similar structures in synthesizing novel heterocyclic compounds, contributing to the development of new synthetic methodologies and the exploration of functionalized heterocycles (Kanno et al., 1991), (Časar, 2008).
6. Anti-HIV Research
- Brzozowski and Sa̧czewski (2007) investigated derivatives of this compound for potential anti-HIV activity, demonstrating its application in the development of new therapeutic agents (Brzozowski & Sa̧czewski, 2007).
7. Fluorescence and Biological Studies
- Guggilapu et al. (2016) synthesized derivatives for fluorescence studies and biological evaluations, showcasing the compound's versatility in bioactive material development (Guggilapu et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSRSOTWLVSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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